1,4'-Bipiperidine-3-carboxylic acid
Description
Contextual Significance of Bipiperidine Scaffolds in Organic and Medicinal Chemistry
Bipiperidine scaffolds, which consist of two interconnected piperidine (B6355638) rings, are significant structural motifs in the fields of organic and medicinal chemistry. The piperidine ring itself is a prevalent feature in many FDA-approved drugs. enamine.netresearchgate.net The introduction of a second piperidine ring to form a bipiperidine structure offers several advantages in drug design. These scaffolds can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. enamine.netresearchgate.net The three-dimensional arrangement of bipiperidine scaffolds provides a greater exploration of chemical space, which can lead to enhanced biological activity and selectivity for specific targets. researchgate.netwhiterose.ac.uk
The versatility of the bipiperidine core allows for the introduction of various functional groups at different positions, enabling the fine-tuning of a compound's properties. This structural flexibility is highly sought after in the development of new therapeutic agents. whiterose.ac.uknih.gov Chiral bipiperidine scaffolds, in particular, have garnered attention for their ability to improve a molecule's pharmacokinetic profile and reduce potential toxicity. researchgate.netresearchgate.net
Historical Perspective of 1,4'-Bipiperidine-3-carboxylic Acid as a Synthetic Intermediate
Historically, this compound and its derivatives have served as valuable synthetic intermediates in the preparation of more complex molecules. An intermediate is a molecule that is formed from the reactants and reacts further to give the products of a chemical reaction. The structural framework of this compound provides a key building block for constructing a variety of compounds with potential therapeutic applications.
For instance, the synthesis of bipiperidinyl carboxylic acid amides, which have shown potential as CCR4 antagonists for conditions like asthma and cancer, often utilizes precursors related to this compound. nih.gov The synthesis of these complex amides typically involves the coupling of a bipiperidine carboxylic acid with an appropriate amine, highlighting the role of the acid as a foundational component. nih.gov Furthermore, variations of this scaffold, such as 1'-methyl-[1,4'-bipiperidine]-3-carboxylic acid dihydrochloride, have been synthesized and are available for research purposes, indicating an ongoing interest in this class of compounds. chemscene.com The development of synthetic routes to access these intermediates, such as the efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate from 1-benzylpiperidin-4-one, underscores the importance of these structures in creating novel pharmaceutical agents. researchgate.net
Scope and Research Focus of Bipiperidine Carboxylic Acids
The research focus on bipiperidine carboxylic acids is primarily driven by their potential in drug discovery and development. The incorporation of a carboxylic acid group into a bipiperidine scaffold can significantly influence the biological activity of the resulting molecule. rsc.orgrsc.org This functional group can participate in hydrogen bonding and other interactions with biological targets, such as enzymes and receptors, potentially enhancing binding affinity and efficacy. nih.gov
Current research explores the synthesis of various derivatives of bipiperidine carboxylic acids to investigate their structure-activity relationships (SAR). For example, studies on 1'-acetyl-[1,4'-bipiperidine]-3-carboxylic acid have shown that it can modulate the activity of enzymes involved in fatty acid metabolism, suggesting its potential as a lead compound for metabolic disorders. smolecule.com The ability to easily modify the bipiperidine core and the carboxylic acid group allows for the creation of libraries of compounds for screening against various biological targets. whiterose.ac.uknih.gov The overarching goal of this research is to develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. researchgate.net
Interactive Data Table: Properties of Bipiperidine Carboxylic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound dihydrochloride | 1185293-24-6 | C11H22Cl2N2O2 | 285.21 |
| 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid dihydrochloride | 1185295-92-4 | C12H24Cl2N2O2 | 299.24 |
| [1,4']Bipiperidinyl-4-carboxylic acid ethyl ester | 344779-08-4 | C13H24N2O2 | 240.34 |
| 1,4'-Bipiperidine-1'-carboxylic acid | Not Available | C11H20N2O2 | 212.29 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-4-ylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-11(15)9-2-1-7-13(8-9)10-3-5-12-6-4-10/h9-10,12H,1-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXLGRLGKIXXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCNCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4 Bipiperidine 3 Carboxylic Acid and Its Analogues
Direct Synthesis Routes to the 1,4'-Bipiperidine-3-carboxylic Acid Core
The direct synthesis of the this compound core typically involves the coupling of two piperidine (B6355638) rings. One common approach is the nucleophilic substitution reaction between a piperidone and a piperidine derivative, followed by further modifications. A key strategy involves the use of protecting groups to control the reactivity of the two nitrogen atoms.
A frequently employed method for constructing the bipiperidine linkage is the reductive amination of a piperidone with a piperidine. For the synthesis of the this compound scaffold, this would involve reacting a piperidine-3-carboxylic acid derivative (often an ester) with a protected 4-piperidone, or vice versa.
One documented synthesis route leads to the formation of the ethyl ester of this compound. chemicalbook.com This method starts with the appropriately protected precursors, [1,4']bipiperidinyl-3,1'-dicarboxylic acid 1'-tert-butyl ester 3-ethyl ester. The final step in creating the core structure is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the nitrogen of the second piperidine ring. This deprotection is typically achieved under acidic conditions, for instance, using hydrogen chloride in a solvent like dichloromethane (B109758) or ethyl acetate. chemicalbook.comchemicalbook.com This straightforward approach provides the desired ethyl [1,4'-bipiperidinyl]-3-carboxylate in high yield. chemicalbook.com
Stereoselective Synthesis Approaches
The presence of a stereocenter at the 3-position of the piperidine ring necessitates stereoselective synthetic methods to obtain enantiomerically pure this compound. Several strategies can be employed to achieve this:
Use of Chiral Pool Precursors: A common approach is to start from a readily available chiral molecule, such as an amino acid. For instance, chiral piperidine-3-carboxylic acid derivatives can be synthesized from precursors like glutamic acid.
Asymmetric Catalysis: Asymmetric hydrogenation of a corresponding pyridinium (B92312) precursor or an enamine intermediate using a chiral catalyst can establish the stereocenter at the 3-position with high enantioselectivity.
Chiral Auxiliaries: Attaching a chiral auxiliary to the piperidine ring can direct the stereochemical outcome of subsequent reactions. The auxiliary can then be removed to yield the desired enantiomer.
Enzymatic Resolution: A racemic mixture of a this compound derivative can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the two. cardiff.ac.uk For example, lipases can be used for the enantioselective hydrolysis of a racemic ester.
While specific examples for the stereoselective synthesis of this compound are not extensively documented in publicly available literature, the principles of stereoselective piperidine synthesis are well-established and can be applied to this target molecule. cardiff.ac.uknih.gov For example, Lewis acid-catalyzed ene cyclization of 4-aza-1,7-dienes has been shown to produce highly substituted piperidines with excellent diastereoselectivity. chromforum.org Such strategies could be adapted to construct the piperidine-3-carboxylic acid portion of the molecule with high stereochemical control.
Convergent and Divergent Synthetic Strategies
Both convergent and divergent synthetic strategies can be envisioned for the preparation of this compound and its analogues.
A convergent synthesis would involve the preparation of two piperidine fragments separately, which are then coupled together in a later step. For example, a suitably protected piperidine-3-carboxylic acid derivative and a piperidine derivative could be synthesized independently and then joined via a nucleophilic substitution or a coupling reaction. This approach is advantageous as it allows for the independent modification of each piperidine ring before the coupling step, facilitating the rapid generation of a library of analogues.
A divergent synthesis , on the other hand, would start from a common intermediate, the 1,4'-bipiperidine core, which is then elaborated to introduce the desired functional groups. For instance, one could start with 1,4'-bipiperidine and then selectively introduce a carboxylic acid group at the 3-position. A more practical divergent approach would begin with a pre-functionalized core, such as ethyl [1,4'-bipiperidinyl]-3-carboxylate. chemicalbook.com From this common intermediate, a variety of analogues can be synthesized through modifications of the ester group or substitutions on the second piperidine ring. This strategy is particularly useful for structure-activity relationship (SAR) studies, as it allows for the systematic variation of different parts of the molecule from a single advanced intermediate. chemicalbook.com
Functional Group Interconversions on the Bipiperidine Scaffold
Once the this compound core is assembled, a variety of functional group interconversions (FGIs) can be performed to synthesize different derivatives. These transformations are crucial for optimizing the properties of the molecule for specific applications.
Ester Hydrolysis and Amide Formation
A common synthetic intermediate is an ester of this compound, such as the ethyl ester. chemicalbook.com This ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, using lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran.
The resulting carboxylic acid is a key intermediate for the synthesis of a wide range of amide analogues, a common derivatization in medicinal chemistry. nih.gov The amide bond formation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. researchgate.net A variety of coupling reagents can be employed for this transformation. researchgate.netgrowingscience.comfishersci.co.uk
| Coupling Reagent | Description |
| Carbodiimides (e.g., DCC, EDC) | These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine. EDC is often preferred due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. fishersci.co.uk |
| Uronium/Aminium Salts (e.g., HATU, HBTU) | These reagents, often used in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), are highly efficient for amide bond formation, particularly in peptide synthesis, and are known to minimize racemization. growingscience.comfishersci.co.uk |
| Phosphonium Salts (e.g., BOP, PyBOP) | Similar to uronium salts, these reagents are very effective for amide coupling and are widely used in solid-phase and solution-phase synthesis. fishersci.co.uk |
| Acyl Halide Formation | The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The acyl chloride then readily reacts with an amine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. fishersci.co.uk |
| 1,1'-Carbonyldiimidazole (CDI) | This reagent activates the carboxylic acid by forming an acylimidazolide intermediate, which then reacts with the amine to form the amide. |
Modification of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can be transformed into a variety of other functional groups, further expanding the range of accessible analogues.
One common transformation is the reduction of the carboxylic acid to a primary alcohol. This can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or by a two-step procedure involving conversion to an ester followed by reduction with a milder reagent like sodium borohydride (B1222165) in some cases, or more typically LiAlH₄. This introduces a hydroxymethyl group at the 3-position, which can serve as a handle for further derivatization, for example, through etherification or esterification.
Another modification is the Curtius or Hofmann rearrangement , which can be used to convert the carboxylic acid into an amine via an isocyanate intermediate. This provides access to 3-amino-1,4'-bipiperidine derivatives.
The carboxylic acid can also be converted into other functional groups such as ketones by reaction with organometallic reagents like organolithiums or Grignard reagents, although careful control of reaction conditions is necessary to avoid over-addition.
Derivatization Strategies for Substituted this compound Analogues
The synthesis of substituted analogues of this compound is crucial for exploring structure-activity relationships in drug discovery programs. Derivatization can occur at several positions on the bipiperidine scaffold.
The most common point of derivatization is the secondary amine of the piperidine ring that does not bear the carboxylic acid. This nitrogen can be readily acylated with a variety of carboxylic acids, sulfonyl chlorides, or chloroformates to introduce a wide range of substituents. For example, reaction with quinolinylcarbonyl chloride can yield potent CCR3 antagonists. nih.gov
Another strategy is N-alkylation of the same secondary amine. This can be achieved by reaction with alkyl halides or by reductive amination with aldehydes or ketones.
Substituents can also be introduced onto the carbon framework of the piperidine rings. This is often best accomplished by starting with a pre-substituted piperidine derivative in a convergent synthesis. For instance, a substituted piperidone could be used in the initial coupling step to introduce functionality at various positions of one of the rings. researchgate.net The synthesis of analogues of (S)-SNAP-5114, a piperidine-3-carboxylic acid derivative, demonstrates the introduction of bulky substituents on the piperidine nitrogen. nih.gov
Furthermore, the carboxylic acid itself can be used as a handle for creating more complex structures. For example, it can be converted to an amide, and the amide N-H can be further functionalized if a primary amine was used in the coupling. The development of derivatization reagents for carboxylic acids for analytical purposes also provides a toolbox of chemical reactions that can be applied to the synthesis of novel analogues. nih.gov
N-Alkylation and N-Acylation of Piperidine Rings
The secondary amine on the 1'-position of the 1,4'-bipiperidine scaffold serves as a prime site for functionalization through N-alkylation and N-acylation reactions. These modifications are fundamental in modulating the physicochemical and pharmacological properties of the resulting molecules.
N-Acylation is a common strategy to introduce a variety of substituents. For instance, 1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid can be synthesized in a two-step process involving the acetylation of the bipiperidine nitrogen, followed by carboxylation. smolecule.com A key reagent for these acylations is [1,4′]bipiperidinyl-1′-carbonyl chloride, which is prepared from the reaction of 4-piperidinopiperidine (B42443) with phosgene (B1210022) or its equivalents like triphosgene. google.com This acyl chloride is a stable intermediate used in the synthesis of complex molecules, including the chemotherapeutic agent irinotecan (B1672180). google.com The choice of acylating agent is broad, and the process can be facilitated by various coupling reagents developed for peptide synthesis, such as N-acylimidazoles. arkat-usa.org
N-Alkylation introduces alkyl groups to the piperidine nitrogen, which can significantly alter the basicity and lipophilicity of the compound. While specific procedures for the 3-carboxylic acid derivative are detailed in proprietary sources, the synthesis of analogous N-alkylated bipiperidines, such as 1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid and 1'-Propyl-[1,4'-bipiperidine]-4-carboxylic acid, highlights the feasibility of this modification. bldpharm.comambeed.com These reactions typically involve reacting the secondary amine with an appropriate alkyl halide or through reductive amination with an aldehyde.
The table below summarizes examples of N-substituted derivatives and the methodologies used.
| Derivative Name | Substitution Type | Key Reagents/Method |
| 1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid | N-Acylation | Acetic anhydride, followed by carboxylation smolecule.com |
| [1,4′]Bipiperidinyl-1′-carbonyl chloride | N-Acylation Precursor | 4-Piperidinopiperidine, Triphosgene google.com |
| 1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid | N-Alkylation | (Not detailed in sources) bldpharm.com |
| 1'-Propyl-[1,4'-bipiperidine]-4-carboxylic acid | N-Alkylation | (Not detailed in sources) ambeed.com |
Incorporation into Complex Heterocyclic Systems
The this compound moiety is a valuable building block for the construction of larger, more complex heterocyclic systems, which often form the core of biologically active compounds.
Isoquinoline-based Architectures
The 1,4'-bipiperidine framework can be integrated into isoquinoline (B145761) structures, which are known to be privileged scaffolds in medicinal chemistry. A notable example is the synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides bearing a 1,4'-bipiperidine substituent. researchgate.net This is achieved through a three-component Castagnoli-Cushman reaction, which involves reacting homophthalic anhydrides, a carbonyl compound, and an amine—in this case, derived from the bipiperidine structure. researchgate.net This method allows for the creation of a diverse library of isoquinoline derivatives with potential inhibitory activity against enzymes like poly(ADP-ribose) polymerase (PARP). researchgate.net
The following table presents data on synthesized isoquinoline-based architectures incorporating the bipiperidine moiety.
| Product | Reaction Type | Key Reactants |
| 1,4'-Bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides | Castagnoli-Cushman Reaction | Homophthalic anhydride, Carbonyl compound, Bipiperidine-derived amine researchgate.net |
Benzodiazepine-based Architectures
Benzodiazepines are a well-known class of psychoactive drugs, and significant research has been dedicated to synthesizing novel analogues. nih.gov The general synthesis of 1,4-benzodiazepines often involves the cyclocondensation of a substituted aniline (B41778) derivative with other building blocks. nih.gov Specifically, the synthesis of benzodiazepines with a carboxylic acid or ester group at the 3-position has been described, which proceeds via the reaction of a 2-aminobenzophenone (B122507) with an aminomalonate derivative. google.com
While direct synthesis using this compound is not explicitly detailed in the provided sources, its structural features make it a plausible candidate for incorporation into benzodiazepine (B76468) scaffolds. The carboxylic acid function could be used to link the bipiperidine moiety to the benzodiazepine core, potentially leading to novel compounds with unique pharmacological profiles.
Pyrano-Indolizino-Quinoline Systems
The complex pyrano[3',4':6,7]indolizino[1,2-b]quinoline ring system is the core structure of camptothecin (B557342) and its analogues, a class of potent topoisomerase I inhibitors used in cancer therapy. nih.gov The synthesis of irinotecan, a key camptothecin analogue, utilizes [1,4′]bipiperidinyl-1′-carbonyl chloride as a crucial intermediate. google.com This highlights a direct and significant application of the 1,4'-bipiperidine scaffold in constructing these elaborate, multi-ring systems. The bipiperidine group in irinotecan is known to be critical for its water solubility and metabolic activation to the active form, SN-38.
Catalytic Approaches in Bipiperidine Synthesis
Catalytic methods offer efficient and atom-economical routes to complex molecules. The synthesis of the 1,4'-bipiperidine core itself can be achieved through catalytic approaches. One of the primary methods is reductive amination. This involves the reaction of a piperidone derivative with a piperidine derivative in the presence of a reducing agent. For example, 4-amino-1-carbethoxy-3-methylpiperidine can be synthesized by reacting 1-carbethoxy-3-methyl-4-piperidone with ammonium (B1175870) acetate, followed by reduction with sodium cyanoborohydride. This general strategy is applicable to the formation of the C-N bond linking the two piperidine rings in 1,4'-bipiperidine structures.
Chemical Reactivity and Transformation Mechanisms of 1,4 Bipiperidine 3 Carboxylic Acid Derivatives
Reactivity of the Piperidine (B6355638) Nitrogens
The 1,4'-bipiperidine scaffold contains two nitrogen atoms with differing reactivity profiles. The nitrogen at the 1-position is part of a piperidine ring substituted with a carboxylic acid at the 3-position, while the nitrogen at the 1'-position is part of an unsubstituted piperidine ring linked at the 4-position. This structural difference influences their basicity and nucleophilicity, allowing for selective functionalization under appropriate reaction conditions.
The nitrogen of the piperidine ring lacking the carboxyl group is generally more nucleophilic and sterically less hindered, making it the primary site for reactions such as alkylation and acylation. For instance, derivatives like 1'-methyl-1,4'-bipiperidine (B5708396) have been synthesized, indicating that the 1'-nitrogen can be selectively targeted. nih.gov
Acylation reactions also tend to occur at the more accessible 1'-nitrogen. The synthesis of 1'-acetyl-[1,4'-bipiperidine]-3-carboxylic acid involves the reaction of 1,4'-bipiperidine with acetic anhydride, where the acetyl group is introduced at the 1'-position. smolecule.com This selectivity is crucial for the synthesis of complex molecules where one nitrogen needs to be functionalized while the other remains available for further reactions or for its role in biological interactions.
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group at the 3-position of the piperidine ring undergoes typical reactions of this functional group, including esterification, amide bond formation, and reduction. These transformations are essential for creating a diverse range of derivatives with varied physicochemical properties and biological activities.
Esterification: The carboxylic acid can be converted to its corresponding ester under acidic conditions with an alcohol. For example, the synthesis of ethyl [1,4'-bipiperidinyl]-3-carboxylate has been reported. This reaction typically proceeds by treating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst. A related procedure involves the deprotection of a Boc-protected precursor using hydrochloric acid in a suitable solvent. chemicalbook.com
Amide Formation: The formation of amides from the carboxylic acid is a common transformation, often employed to link the 1,4'-bipiperidine-3-carboxylic acid scaffold to other molecules, including amino acids or other amine-containing fragments. The direct reaction with an amine is often inefficient due to the formation of an ammonium (B1175870) carboxylate salt. Therefore, coupling agents are typically used to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The synthesis of various substituted bipiperidine amide compounds as CCR3 antagonists has been reported, highlighting the importance of this reaction. nih.gov
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). The resulting hydroxymethyl group can then be used for further functionalization.
Below is a table summarizing representative reactions of the carboxylic acid functionality of this compound derivatives:
| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
| Esterification | [1,4']bipiperidinyl-3,1'-dicarboxylic acid 1'-tert-butyl ester 3-ethyl ester, 4 N HCl, CH2Cl2, 18 h | [1,4']Bipiperidinyl-3-carboxylic acid ethyl ester | 97 | chemicalbook.com |
| Amide Formation | Carboxylic acid, Amine, Coupling agent (e.g., HATU), Base (e.g., Triethylamine), Anhydrous solvent (e.g., DMF) | 1,4'-Bipiperidine-3-carboxamide derivative | Not specified | General Method |
Conformational Analysis and Stereochemical Considerations
The conformational flexibility of the two interconnected piperidine rings and the presence of a stereocenter at the 3-position of the carboxylic acid-bearing ring are crucial aspects of the stereochemistry of this compound. Each piperidine ring can adopt a chair conformation, which is the most stable arrangement. The substituents on the rings can be in either axial or equatorial positions.
The carboxylic acid group at the 3-position can be either in an axial or equatorial position. The equatorial position is generally favored for substituents on a cyclohexane (B81311) or piperidine ring to avoid 1,3-diaxial interactions. Therefore, the most stable conformation of this compound is expected to have both the 1'-piperidinyl group and the carboxylic acid group in equatorial positions on their respective rings.
The presence of the chiral center at C-3 means that this compound can exist as a pair of enantiomers (R and S). The synthesis of stereochemically pure derivatives is often crucial for achieving the desired biological activity. Stereoselective synthetic methods are therefore of great importance in the preparation of these compounds.
The stereochemical outcome of reactions at the chiral center or on the piperidine rings can be influenced by the existing stereochemistry and the conformational preferences of the molecule. For instance, the approach of a reagent to the carboxylic acid group can be directed by the conformation of the piperidine ring.
Structure Activity Relationship Sar Investigations of 1,4 Bipiperidine 3 Carboxylic Acid Derivatives
Elucidation of Key Pharmacophoric Elements
The fundamental pharmacophore for 1,4'-bipiperidine-3-carboxylic acid derivatives, particularly as GlyT1 inhibitors, consists of several key features. These elements are crucial for recognition and binding at the transporter's active site.
A generalized pharmacophore model includes:
A basic nitrogen atom: The nitrogen in the second piperidine (B6355638) ring (the one not bearing the carboxylic acid) is a critical feature, often protonated at physiological pH, allowing for a key ionic interaction with the target protein.
A central hydrophobic core: The bipiperidine scaffold itself serves as a rigid and hydrophobic element that correctly orients the other functional groups for optimal interaction with the receptor.
A hydrogen bond acceptor/donor group: The carboxylic acid moiety is a quintessential feature. The carbonyl oxygen can act as a hydrogen bond acceptor, while the hydroxyl group can act as a hydrogen bond donor. This group frequently interacts with key residues in the binding pocket.
A lipophilic aromatic region: Many potent derivatives are N-aryl or N-aroyl substituted on the piperidine nitrogen that is distal to the carboxylic acid. This aromatic group typically occupies a lipophilic pocket, and its substitution pattern is a major determinant of potency and selectivity.
Molecular docking studies on related bicyclo((aryl)methyl)benzamides have identified key amino acid residues within the GlyT1 binding site, such as Tyr124, Phe43, Phe325, Asp46, Phe319, and Val120, that are likely to interact with these pharmacophoric elements. nih.gov For instance, the basic nitrogen can form an ionic bond with an acidic residue like Asp46, while the aromatic portions of the inhibitor can engage in π-π stacking or hydrophobic interactions with phenylalanine and tyrosine residues.
Impact of Substituent Modifications on Biological Target Interactions
Systematic modification of substituents on the this compound scaffold has yielded significant insights into the SAR of these compounds. The focus of these modifications has largely been on the N-substituent of the piperidine ring and the amide linkage of the carboxylic acid.
For a series of N-substituted piperidine-3-carboxamides investigated as Cathepsin K inhibitors, specific substitution patterns on the aromatic rings were found to be critical for activity. nih.gov Generally, electron-withdrawing groups at the R1 position (on the benzoyl moiety) showed higher potency than electron-donating groups. nih.gov For example, a chloro substituent was found to be slightly more active than a bromo substituent. nih.gov The position of the substituent was also important, with a 4-chloro substitution being more favorable than 2-chloro or 3-chloro substitutions. nih.gov
Table 1: SAR of Piperidine-3-Carboxamide Derivatives as Cathepsin K Inhibitors nih.gov
| Compound | R1 | R2 | Cat K IC50 (µM) |
|---|---|---|---|
| H-1 | H | 4-OCH3 | 0.99 |
| H-7 | 4-Cl | 4-OCH3 | 0.11 |
| H-8 | 2-Cl | 4-OCH3 | 0.23 |
| H-9 | 3-Cl | 4-OCH3 | 0.08 |
| H-10 | 4-Br | 4-OCH3 | 0.15 |
| H-13 | 4-Cl | H | 0.31 |
| H-15 | 4-Cl | 4-F | 0.25 |
In the context of GlyT1 inhibitors, modifications to the N-acyl group of the bipiperidine core have been extensively explored. For a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides, substitutions on the benzamide (B126) ring were crucial for potency. nih.gov This highlights that even when the core is not a bipiperidine, the principles of substitution on related piperidine structures are informative.
Similarly, in a series of [3.3.0]-based piperidine bioisosteres developed as GlyT1 inhibitors, the nature of the benzamide substituent had a profound impact on activity. The 2,4-dichlorobenzamide (B1293658) derivative was found to have optimal potency, while other substitutions like 2-trifluoromethyl and 2-chloro provided respectable, albeit lower, potency. Most other substitution patterns led to a significant loss of activity.
Table 2: Impact of Benzamide Substitution on GlyT1 Inhibition for a [3.3.0]-based Piperidine Bioisostere
| Compound | Benzamide Substitution | GlyT1 IC50 (nM) |
|---|---|---|
| 12a | 2,4-dichloro | 78 ± 10 |
| 12b | 2-trifluoromethyl | 112 ± 6 |
| 12c | 2-chloro | 115 ± 18 |
| 12l | Cyclohexyl | 617 |
These findings underscore the sensitivity of the biological target to the electronic and steric properties of the substituents on the aromatic ring system.
Conformational Effects on Ligand-Target Binding
The three-dimensional conformation of the this compound scaffold is a critical determinant of its binding affinity. The relative orientation of the two piperidine rings and the substituents upon them dictates how well the ligand fits into the binding site of the target protein.
The stereochemistry of the piperidine ring itself plays a significant role. Studies on 3,4-disubstituted piperidines have shown that cis and trans isomers, as well as their individual enantiomers, can have vastly different potencies and selectivities for monoamine transporters. For example, for one series of 4-(4-chlorophenyl)piperidine (B1270657) analogues, the (-)-cis isomers were selective for the dopamine (B1211576) and norepinephrine (B1679862) transporters, while the (-)-trans and (+)-cis isomers were selective for the serotonin (B10506) transporter. This demonstrates that the spatial arrangement of substituents on the piperidine ring directly influences target interaction.
To probe the bioactive conformation, researchers often employ conformationally restricted analogues. In one such study on a related class of piperidine antagonists, the rotational degrees of freedom of the N-substituent were limited by creating fused bicyclic derivatives. This approach led to the discovery of both potent antagonists and agonists, indicating that subtle changes in the preferred conformation can switch the pharmacological profile of the compound entirely. Modeling studies on other GlyT1 inhibitors have suggested that homologated piperidines, which alter the spacing and geometry of the pharmacophoric groups, overlap favorably with known potent inhibitors, further highlighting the importance of achieving the correct binding conformation.
Bioisosteric Replacements and their Influence on Activity
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the properties of a lead compound. In the case of this compound derivatives, both the carboxylic acid moiety and the piperidine ring have been subjects of bioisosteric replacement.
The carboxylic acid group, while often crucial for binding, can limit cell permeability and oral bioavailability. A common and effective bioisosteric replacement is the tetrazole ring, which has a similar pKa and can participate in similar hydrogen bonding interactions. Other non-classical bioisosteres for carboxylic acids that have been successfully employed in drug design include 3-hydroxyisoxazole, hydroxamic acids, and sulfonamides. The choice of bioisostere can significantly impact the compound's physicochemical properties and potency. For example, replacing a carboxylic acid with a tetrazole in the development of losartan (B1675146) led to a 10-fold increase in potency.
The piperidine ring itself can also be replaced. In a "scaffold hopping" approach to discover novel GlyT1 inhibitors, the piperidine core of known inhibitors was replaced with other cyclic systems. This led to the development of potent inhibitors based on an octahydrocyclopenta[c]pyrrole (B1584311) ([3.3.0]) system. Furthermore, modeling suggested that 3-position homologated azetidines could favorably mimic the piperidine scaffold. Subsequent synthesis and testing confirmed that azetidine-based analogs were uniformly more potent than the corresponding piperidine-based compounds in that particular series.
Table 3: Comparison of Piperidine and Azetidine Cores in GlyT1 Inhibitors
| Core Structure | R-group on Benzamide | GlyT1 IC50 (nM) |
|---|---|---|
| Piperidine (28a) | 2,4-dichloro | 2300 |
| Azetidine (27a) | 2,4-dichloro | 80 |
| Piperidine (28b) | 2-chloro-4-fluoro | >10000 |
| Azetidine (27b) | 2-chloro-4-fluoro | 200 |
Computational and Theoretical Studies on 1,4 Bipiperidine 3 Carboxylic Acid and Its Ligands
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and using a scoring function to rank them.
For 1,4'-Bipiperidine-3-carboxylic acid, docking simulations can elucidate how it might interact with various receptors. For instance, derivatives of the bipiperidine scaffold have been investigated as antagonists for targets like the histamine (B1213489) H3 receptor. Molecular docking studies on analogous compounds, such as biphenyl (B1667301) carboxylic acid inhibitors of matrix metalloproteinase-3 (MMP-3), have successfully been used to build three-dimensional quantitative structure-activity relationship (3D-QSAR) models, which correlate the chemical structure of a compound with its biological activity. researchgate.net Similarly, docking has been applied to study how novel 1,3,4-thiadiazole-resorcinol conjugates bind to cholinesterases, revealing key interactions within the enzyme's active site. port.ac.uk
A hypothetical docking study of this compound into a receptor active site would likely show key interactions involving the carboxylic acid group, which can form strong hydrogen bonds or ionic interactions with basic residues like arginine or lysine. The nitrogen atoms in the piperidine (B6355638) rings can also act as hydrogen bond acceptors, while the hydrocarbon scaffold engages in van der Waals interactions.
Table 1: Hypothetical Molecular Docking Results for this compound
This table illustrates the type of data generated from a molecular docking simulation against a putative G-protein coupled receptor (GPCR) binding pocket.
| Parameter | Value | Interacting Receptor Residues | Interaction Type |
| Binding Energy | -8.5 kcal/mol | Arginine (Arg) 115, Serine (Ser) 190 | Ionic Bond, Hydrogen Bond |
| Inhibitory Constant (Ki) | 1.2 µM (predicted) | Aspartate (Asp) 112 | Hydrogen Bond |
| Ligand Efficiency | 0.38 | Phenylalanine (Phe) 289, Tryptophan (Trp) 301 | π-π Stacking, Hydrophobic |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations use the principles of quantum mechanics to compute the electronic structure and properties of molecules. nih.gov These methods, such as Density Functional Theory (DFT), provide detailed information about electron distribution, molecular orbital energies, and electrostatic potential. This data is fundamental to understanding a molecule's reactivity, stability, and intermolecular interactions. nih.gov
For this compound, quantum calculations can determine properties like the distribution of partial atomic charges. The oxygen atoms of the carboxylic acid group and the nitrogen atoms of the piperidine rings are expected to have negative partial charges, making them sites for electrophilic attack and hydrogen bonding. Conversely, the carboxylic proton will be highly positive. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can indicate the molecule's tendency to donate or accept electrons in chemical reactions.
These calculations are foundational for developing more complex models, such as force fields used in molecular dynamics simulations, and for interpreting spectroscopic data. nih.gov
Table 2: Predicted Electronic Properties of this compound from Quantum Calculations
This table shows representative data that would be obtained from a quantum chemical analysis. Calculations are typically performed using a specific level of theory and basis set (e.g., B3LYP/6-31G*).
| Property | Predicted Value | Significance |
| HOMO Energy | -6.8 eV | Relates to the ability to donate an electron. |
| LUMO Energy | -0.5 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule. |
| Mulliken Charge on Carboxyl Oxygen | -0.65 e | Indicates a high-density region for hydrogen bonding. |
Conformational Space Exploration and Ligand Dynamics
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. The two piperidine rings will likely adopt chair conformations to minimize steric strain. However, the relative orientation of the two rings and the position of the carboxylic acid group (axial vs. equatorial) lead to multiple possible conformers.
Molecular dynamics (MD) simulations can be used to explore this conformational space over time, providing a picture of the ligand's dynamic behavior. ebi.ac.uk By simulating the molecule's movements in a solvent (like water), researchers can understand which conformations are most prevalent in a physiological environment and how the molecule might adapt its shape upon binding to a receptor. A complete conformational analysis of sulfonic acid derivatives that are active as NMDA antagonists has been used to propose a preferred conformation for binding. nih.gov This highlights how understanding the conformational preferences is crucial for designing active compounds.
Table 3: Example of Conformational Analysis for Key Dihedral Angles
This table illustrates how relative energies of different conformations around key rotatable bonds would be presented.
| Dihedral Angle | Description | Angle (degrees) | Relative Energy (kcal/mol) |
| τ1 (C-N-C-C) | Rotation around the N-C bond of the piperidine ring | 180° | 0 (Global Minimum) |
| τ2 (C-C-N-C) | Rotation linking the two piperidine rings | 60° | 2.5 |
| τ3 (C-C-C-OOH) | Orientation of the carboxylic acid group | 0° (Equatorial) | 0.2 |
| τ3 (C-C-C-OOH) | Orientation of the carboxylic acid group | 90° (Axial) | 1.8 |
Homology Modeling and Receptor-Ligand Complex Studies
When the experimental 3D structure of a target receptor is unknown, a computational technique called homology modeling can be used to build a predictive model. nih.gov This method relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. A model of the target protein is constructed using the known experimental structure of a related homologous protein as a template. nih.gov
For a ligand like this compound, which could potentially interact with a variety of receptors (such as GPCRs), homology modeling is an invaluable tool. nih.govplos.org For example, if this compound were hypothesized to bind to a specific dopamine (B1211576) or histamine receptor for which no crystal structure exists, a homology model could be built using the structure of a related receptor as a template. mdpi.com
Once a reliable model of the receptor is generated, molecular docking and molecular dynamics simulations can be performed on the complete receptor-ligand complex. ebi.ac.uk These studies provide a dynamic view of the binding process, revealing how the ligand and receptor adapt to each other and helping to validate the binding poses predicted by docking. This integrated approach allows for a detailed investigation of the structural basis for ligand recognition and can guide the design of new molecules with improved affinity and selectivity. ebi.ac.uk
Mechanistic Research on Biological Target Engagement by 1,4 Bipiperidine 3 Carboxylic Acid Derivatives Excluding Clinical Outcomes
Enzyme Inhibition Studies
The 1,4'-bipiperidine-3-carboxylic acid scaffold can also be incorporated into molecules designed to inhibit enzyme activity. Sphingosine kinase 1 (SphK1) is a lipid kinase that produces the signaling molecule sphingosine-1-phosphate (S1P), which is implicated in cancer and inflammatory diseases. nih.gov Inhibition of this enzyme is a promising therapeutic strategy. researchgate.net However, a review of potent and selective SphK1 inhibitors, such as PF-543, SKI-I, and various compounds in development, did not identify a specific inhibitor based on the this compound structure within the searched literature. nih.govnih.gov
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
Derivatives of this compound have been investigated as inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA repair. The primary mechanism of action for PARP inhibitors involves their function as catalytic inhibitors. nih.gov They achieve this by competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for binding to the catalytic domain of PARP. nih.gov This competitive inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair proteins to sites of single-strand DNA breaks (SSBs).
A key aspect of the mechanism for many PARP inhibitors is the concept of "PARP trapping". researchgate.net This phenomenon occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the complex of PARP-1 and PARP-2 on damaged DNA. researchgate.net This trapping of PARP at DNA breaks converts a transient repair intermediate into a more permanent and cytotoxic DNA lesion. The presence of these trapped PARP-DNA complexes can lead to the collapse of replication forks and the formation of double-strand breaks (DSBs), which are particularly lethal to cancer cells with deficiencies in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations. nih.govmdpi.com
The structural features of these inhibitors, often incorporating a pharmacophore that mimics the nicotinamide portion of NAD+, are crucial for their binding affinity to the PARP active site. researchgate.net For instance, some inhibitors utilize a 3-oxoisoindoline-4-carboxamide (B1419123) core structure, which is designed to present a planar conformation for optimal binding to the PARP surface, sometimes stabilized by an intramolecular hydrogen bond. researchgate.net
| Inhibitor Class | Mechanism of Action | Key Molecular Interactions |
| This compound derivatives | Competitive inhibition of NAD+ binding, PARP trapping | Mimicry of nicotinamide, hydrogen bonding with active site residues |
Acetyl-CoA Carboxylase (ACC) Inhibitors
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that plays a rate-limiting role in the biosynthesis of fatty acids. nih.govmedchemexpress.com It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA. medchemexpress.com Derivatives based on the this compound scaffold have been explored as inhibitors of this key metabolic enzyme.
The primary mechanism of ACC inhibition by these small molecules is through allosteric inhibition. medchemexpress.com ACC exists in two major isoforms in mammals, ACC1 and ACC2, which have distinct cellular localizations and functions. ACC1 is primarily cytosolic and involved in de novo fatty acid synthesis, while ACC2 is associated with the outer mitochondrial membrane and regulates fatty acid oxidation. medchemexpress.com Inhibitors can be designed to target either one or both isoforms. For example, firsocostat (B609510) is a potent inhibitor of both human ACC1 and ACC2 with IC50 values of 2.1 nM and 6.1 nM, respectively. medchemexpress.com
By inhibiting ACC, these compounds decrease the production of malonyl-CoA. This has a dual effect: it reduces the substrate pool for fatty acid synthesis and, by lowering malonyl-CoA levels, it disinhibits carnitine palmitoyltransferase 1 (CPT-1), leading to an increase in fatty acid oxidation in the mitochondria. medchemexpress.com Some ACC inhibitors, like the quinolone derivative CMS-121, have shown protective effects in cellular models of ischemia and oxidative stress. medchemexpress.com
| Inhibitor | Target Isoforms | IC50 Values | Primary Effect |
| Firsocostat | ACC1, ACC2 | 2.1 nM (ACC1), 6.1 nM (ACC2) | Inhibition of fatty acid synthesis, stimulation of fatty acid oxidation |
| CP-640186 | ACC1, ACC2 | 53 nM (rat ACC1), 61 nM (rat ACC2) | Inhibition of fatty acid synthesis, stimulation of fatty acid oxidation |
| A-908292 | ACC2 | 23 nM (human ACC2) | Primarily stimulates fatty acid oxidation |
| MK-4074 | ACC1, ACC2 | ~3 nM | Liver-specific inhibition of fatty acid synthesis and stimulation of fatty acid oxidation |
Topoisomerase II and III Inhibition
Topoisomerases are enzymes that manage the topology of DNA and are essential for processes like DNA replication and transcription. mdpi.com Topoisomerase II introduces double-strand breaks in DNA to allow for strand passage and then religates the breaks. nih.gov Certain derivatives structurally related to the this compound scaffold, such as bisdioxopiperazines, have been shown to be inhibitors of topoisomerase II. nih.gov
The mechanism of these inhibitors differs from that of topoisomerase poisons like etoposide (B1684455) and amsacrine. Instead of stabilizing the covalent enzyme-DNA intermediate, which leads to DNA damage, these compounds act as catalytic inhibitors. nih.gov They inhibit the enzyme's activity without trapping it on the DNA. nih.gov This mode of action is supported by genetic studies in yeast, where cells with reduced topoisomerase II activity show hypersensitivity to these compounds, while they become resistant to topoisomerase poisons. nih.gov
Novel Bacterial Topoisomerase Inhibitors (NBTIs), which can include piperidine-4-carboxamide structures, represent another class of topoisomerase inhibitors. nih.gov These compounds inhibit the DNA cleavage and religation process by intercalating into the DNA at the site of the enzyme-DNA complex, blocking the religation step and generating a permanent single-strand break. nih.gov
Ion Channel Modulation Research
Research into the modulation of ion channels by this compound derivatives is an area of active investigation. While specific data on the direct interaction of this exact compound with ion channels is limited in the provided context, piperidine-containing compounds are known to interact with various ion channels. For instance, certain piperidine-4-carboxamides have been flagged for potential hERG channel inhibition, which can have implications for cardiovascular safety. nih.gov The lipophilicity and structural conformation of these derivatives are key determinants of their potential to interact with the hydrophobic pores of ion channels. Further research is needed to fully characterize the specific ion channel modulation profiles of this compound derivatives.
Sigma Receptor Ligand Characterization (e.g., σ1 and σ2 receptors)
Sigma receptors, comprising σ1 and σ2 subtypes, are intracellular chaperones that have been implicated in a variety of cellular functions and are targets for drug development. sigmaaldrich.com Derivatives of this compound and related piperidine (B6355638) structures have been extensively studied as ligands for these receptors. nih.govnih.govunict.itchemrxiv.org
The binding of these ligands to sigma receptors is characterized by their affinity (Ki values) and selectivity for one subtype over the other. The σ1 receptor has been cloned and its structure elucidated, revealing a binding pocket that accommodates ligands with a basic nitrogen atom, which forms a key interaction with an acidic residue (Glu172) in the receptor. chemrxiv.org Aromatic or benzylic groups on the ligand often engage in π-π stacking interactions within the binding site. chemrxiv.org
Derivatives containing a piperidine scaffold have been developed as both high-affinity σ1 and σ2 ligands. nih.gov For example, N-cyclohexylpiperazine derivatives have shown high affinity for the σ2 receptor. nih.gov The stereochemistry of the ligand can also play a crucial role in its binding affinity and selectivity. nih.gov Functional assays are used to determine whether a ligand acts as an agonist or an antagonist at the receptor. nih.gov
| Compound Class | Target Receptor(s) | Key Structural Features for Binding | Functional Activity |
| Piperidine derivatives | σ1, σ2 | Basic nitrogen, aromatic groups | Agonist or Antagonist |
| N-cyclohexylpiperazines | σ2 | Cyclohexyl and piperazine (B1678402) moieties | Varies |
| 4-methylpiperidines | σ1 (selective) | Chiral center, (4-chlorophenoxy)alkyl moiety | Varies |
Antibacterial Activity Mechanisms
Derivatives of this compound have demonstrated potential as antibacterial agents. nih.govmdpi.com Their mechanism of action often involves the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts, offering a degree of selectivity.
One of the primary bacterial targets for piperidine-containing compounds is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. nih.gov As mentioned in the topoisomerase section, Novel Bacterial Topoisomerase Inhibitors (NBTIs) that include a piperidine-4-carboxamide core structure can act as DNA gyrase poisons. nih.gov They bind to the gyrase-DNA complex and prevent the religation of the cleaved DNA strand, leading to bactericidal effects. nih.gov This mechanism is distinct from that of fluoroquinolones, and therefore, these compounds may be effective against fluoroquinolone-resistant strains. nih.gov
Other potential mechanisms of antibacterial activity could involve the inhibition of other essential bacterial processes. The specific antibacterial spectrum and potency of these derivatives are highly dependent on their chemical structure. nih.govmdpi.com
| Compound Class | Bacterial Target | Mechanism of Action |
| Piperidine-4-carboxamides (NBTIs) | DNA Gyrase (Topoisomerase II) | Inhibition of DNA religation, leading to DNA strand breaks |
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1,4'-Bipiperidine-3-carboxylic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecule's carbon-hydrogen framework.
In a ¹H NMR spectrum, the protons on the two piperidine (B6355638) rings and the carboxylic acid would exhibit distinct signals. Protons alpha to the nitrogen atoms and the carbon bearing the carboxylic acid group are expected to appear at a lower field (higher ppm) due to deshielding effects. libretexts.org The integration of these signals would confirm the presence of the 20 hydrogens in the molecule. youtube.com The coupling patterns (splitting of signals) would reveal the connectivity between adjacent protons, helping to confirm the substitution pattern on the piperidine rings. youtube.com
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the 11 unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically deshielded, appearing significantly downfield in the 160-180 ppm range. libretexts.org Carbons directly bonded to the nitrogen atoms would also be shifted downfield. libretexts.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the structure. youtube.com
Table 1: Predicted NMR Data for this compound
| Spectrum | Group | Predicted Chemical Shift (ppm) | Notes |
| ¹H NMR | Carboxylic Acid (-COOH) | 10 - 13 | Broad singlet, position can vary with solvent and concentration. |
| Piperidine Ring Protons (α to N) | 2.5 - 3.5 | Deshielded by the adjacent nitrogen atom. | |
| Piperidine Ring Protons (other) | 1.5 - 2.5 | Complex multiplets due to overlapping signals. | |
| ¹³C NMR | Carbonyl Carbon (-C OOH) | 160 - 180 | Highly deshielded, characteristic of carboxylic acids. libretexts.org |
| Piperidine Ring Carbons (α to N) | 40 - 60 | Deshielded by the adjacent nitrogen atom. | |
| Piperidine Ring Carbons (other) | 20 - 40 | Located in the typical aliphatic region. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the exact molecular weight of this compound and to study its fragmentation patterns under ionization. This information helps to confirm the molecular formula and provides corroborating evidence for the proposed structure. The molecular formula for this compound is C₁₁H₂₀N₂O₂, giving it a molecular weight of approximately 212.29 g/mol . nih.gov
In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. For this compound, which contains two nitrogen atoms, the molecular ion peak would conform to the nitrogen rule, exhibiting an even m/z value. libretexts.org
The fragmentation of the molecule provides structural clues. Key fragmentation pathways for this compound would likely involve:
Loss of the carboxylic acid group: A prominent peak corresponding to the loss of a -COOH radical (45 Da) is a characteristic fragmentation for carboxylic acids. libretexts.org
Alpha-cleavage: Cleavage of the carbon-carbon bonds adjacent to the nitrogen atoms is a dominant fragmentation pathway for aliphatic amines, leading to stable iminium ions. libretexts.org This would result in fragmentation of the piperidine rings.
Table 2: Predicted Mass Spectrometry Data for this compound
| Fragment | Predicted m/z | Description |
| [C₁₁H₂₀N₂O₂]⁺ | ~212.15 | Molecular Ion (M⁺) |
| [M - COOH]⁺ | ~167.16 | Loss of the carboxylic acid group. libretexts.org |
| Various | Various | Peaks resulting from cleavage of the C-C and C-N bonds within the two piperidine rings. libretexts.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by absorptions characteristic of both a carboxylic acid and a tertiary amine integrated into a piperidine structure.
The most prominent and diagnostic feature would be the absorptions related to the carboxylic acid group:
O-H Stretch: A very broad absorption band is expected in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. orgchemboulder.com This broad peak often overlaps with the C-H stretching frequencies. orgchemboulder.com
C=O Stretch: A strong, sharp absorption band between 1760 and 1690 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration. orgchemboulder.com Its exact position can indicate whether the molecule exists as a hydrogen-bonded dimer. orgchemboulder.com
C-O Stretch: A medium intensity band for the C-O single bond stretch is typically found in the 1320-1210 cm⁻¹ region. orgchemboulder.com
Other significant absorptions include:
C-H Stretch: Absorptions from the C-H bonds of the saturated piperidine rings would appear in the 2960-2850 cm⁻¹ range. libretexts.org
C-N Stretch: The stretching vibrations for the C-N bonds of the tertiary amines within the piperidine rings typically occur in the fingerprint region.
Table 3: Predicted IR Absorption Data for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong orgchemboulder.com |
| C-H Stretch | Alkane (Piperidine Rings) | 2960 - 2850 | Strong, Sharp libretexts.org |
| C=O Stretch | Carboxylic Acid | 1760 - 1690 | Strong, Sharp orgchemboulder.com |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Medium orgchemboulder.com |
| O-H Bend | Carboxylic Acid | 1440 - 1395 | Medium to Weak |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can unambiguously confirm its molecular structure, stereochemistry, and intermolecular interactions in the solid state.
The analysis would reveal:
Conformation: The exact conformation of both piperidine rings would be determined, which is typically a stable chair conformation. researchgate.net
Stereochemistry: The position of the carboxylic acid group on its piperidine ring (either axial or equatorial) would be unequivocally established.
Bond Parameters: Precise measurements of all bond lengths and bond angles would be obtained.
Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other through forces like hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules to form dimers) and van der Waals forces.
Table 4: Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Bond Lengths | The precise distance between bonded atoms (e.g., C-C, C-N, C=O, C-O, O-H). |
| Bond Angles | The angles between adjacent bonds, defining the local geometry. |
| Torsional Angles | The dihedral angles that define the conformation of the piperidine rings and the orientation of the substituent groups. |
| Hydrogen Bonding Network | The specific pattern of hydrogen bonds linking molecules in the crystal lattice. |
Future Perspectives and Emerging Research Avenues for 1,4 Bipiperidine 3 Carboxylic Acid in Chemical Biology
Development of Novel Synthetic Methodologies
The advancement of research into 1,4'-bipiperidine-3-carboxylic acid and its analogs is intrinsically linked to the development of efficient and innovative synthetic strategies. While established methods exist for the synthesis of piperidine-based structures, future efforts are likely to focus on achieving greater stereochemical control, improving yields, and enabling facile diversification.
Key areas for future synthetic development include:
Asymmetric Synthesis: Developing practical, enantioselective routes to access specific stereoisomers of this compound is a primary objective. Methods like chiral auxiliary-guided synthesis, organocatalysis, and transition-metal-catalyzed asymmetric hydrogenations are promising avenues. For instance, enantioselective approaches have been successfully used to create chiral 2-substituted piperidine-4-carboxylic acids from accessible N-Cbz amino acid derivatives. researchgate.net
Catalytic C-H Activation: Direct functionalization of the piperidine (B6355638) rings through C-H activation would represent a significant leap in synthetic efficiency, minimizing the need for pre-functionalized starting materials and protecting group manipulations.
Flow Chemistry: The application of continuous flow technologies can offer improved safety, scalability, and reproducibility for multi-step syntheses of bipiperidine derivatives.
Radical Cyclizations: New methods involving radical cyclization, such as those catalyzed by cobalt or copper, present innovative ways to construct the piperidine ring system under mild conditions. mdpi.com
A common synthetic route to access the core structure involves the reaction of a protected piperidone with a piperidine derivative, followed by functional group manipulations. For example, the synthesis of the ethyl ester of this compound can be achieved by deprotection of a precursor like [1,4']bipiperidinyl-3,1'-dicarboxylic acid 1'-tert-butyl ester 3-ethyl ester using hydrochloric acid. chemicalbook.com
Table 1: Selected Synthetic Approaches for Piperidine Carboxylic Acid Scaffolds
| Method | Description | Key Features |
| Reductive Amination | Involves the reaction of a piperidone with an amine, followed by reduction. A standard method for forming the N-C bond linking the two piperidine rings. | Versatile; readily available starting materials. |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction that can be used to form the N-aryl or N-alkyl bond, adaptable for creating the bipiperidine linkage. | Good functional group tolerance; high yields. |
| Intramolecular Cyclization | Construction of one of the piperidine rings from a linear precursor through cyclization reactions. mdpi.com | Allows for the introduction of diverse substituents. mdpi.com |
| Deprotection of Ester Precursors | Hydrolysis or acidolysis of ester derivatives to yield the final carboxylic acid. chemicalbook.com | A common final step in a multi-step synthesis. chemicalbook.com |
Design of Functionally Selective Derivatives
The this compound scaffold is a "privileged structure," meaning it can serve as a basis for ligands targeting multiple, distinct biological receptors. A major future direction is the rational design of derivatives that exhibit functional selectivity, i.e., the ability to preferentially activate or block specific signaling pathways downstream of a target receptor.
This can be achieved by:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on both piperidine rings and the carboxylic acid moiety to understand how these changes affect binding affinity and functional activity at a given target. nih.gov Several series of substituted piperidine-4-carboxylic acid analogs have been synthesized as potent dual PPARα/γ agonists, highlighting the tractability of this scaffold to SAR exploration. nih.gov
Conformational Constraint: Introducing rigid elements or additional stereocenters into the bipiperidine framework can lock the molecule into a specific conformation favored by a particular receptor subtype or signaling state.
Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic moieties (e.g., tetrazoles, hydroxamic acids) or other functional groups can modulate the compound's ADME (absorption, distribution, metabolism, and excretion) properties and its interaction with the target protein.
Research has already demonstrated the potential of this approach. A series of bipiperidinyl carboxylic acid amides were developed as potent and selective antagonists of the CCR4 receptor, a key target in immunology and oncology. nih.gov This work underscores the potential to generate highly selective molecules from this core structure.
Application in Chemical Probe Development
A chemical probe is a small molecule used to study the function of a specific protein or pathway in a biological system. The this compound framework is well-suited for the development of such probes due to its modular nature, which allows for the incorporation of reporter tags (e.g., fluorophores, biotin) or photoreactive groups for target identification studies.
Future research will likely focus on:
Developing Highly Selective Probes: Creating derivatives with high affinity and selectivity for a single biological target is crucial for minimizing off-target effects and ensuring that any observed biological response is due to the intended interaction.
Probes for "Undruggable" Targets: Designing probes based on this scaffold to target proteins that have historically been difficult to inhibit with small molecules, such as transcription factors or scaffolding proteins.
Photoaffinity Labeling Probes: Incorporating a photochemically reactive group into the molecule allows for the formation of a covalent bond with the target protein upon UV irradiation. This is a powerful technique for unequivocally identifying the direct binding partners of a compound.
A prototype compound from the series of bipiperidinyl carboxylic acid amide CCR4 antagonists was identified as a useful chemical tool to explore the biology of this receptor, demonstrating the successful application of this scaffold in probe development. nih.gov
Integration with High-Throughput Screening Technologies
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify "hits" with desired biological activity. mdpi.com The this compound scaffold is amenable to library synthesis, where diverse substituents can be introduced in a combinatorial fashion to generate thousands of distinct molecules.
Future integration with HTS will involve:
Combinatorial Library Synthesis: Utilizing parallel synthesis techniques to create large, diverse libraries of this compound derivatives. These libraries can then be screened against a wide range of biological targets.
Development of Novel HTS Assays: Designing cell-based or biochemical assays specifically tailored to identify modulators of new targets. For example, a cell-based assay for the chemokine receptor CCR4 was developed and used to screen a small-molecule library, which led to the discovery of the bipiperidinyl carboxylic acid amide series. nih.gov
Fragment-Based Screening: Using smaller fragments of the this compound structure in initial screens to identify weak-binding fragments, which can then be elaborated or linked together to create more potent ligands.
Table 2: High-Throughput Screening Technologies and Their Application
| Technology | Description | Relevance to this compound |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light to monitor molecular binding events. | Useful for screening libraries of derivatives for binding to purified target proteins. nih.gov |
| Cell-Based Reporter Assays | Genetically engineered cells that produce a measurable signal (e.g., light, color) in response to the modulation of a specific pathway. | Enables screening for functional activity (agonism or antagonism) in a cellular context. nih.govnih.gov |
| Luminescence-Based Assays | Utilizes enzymes that produce light (e.g., luciferase) to measure biological activity, such as cell viability or enzyme inhibition. nih.gov | Highly sensitive and suitable for ultra-high-throughput screening (uHTS) of large compound libraries. nih.gov |
| High-Content Screening (HCS) | An automated microscopy-based technique that measures multiple cellular parameters simultaneously. | Allows for the identification of compounds that induce specific phenotypic changes in cells. |
Exploration of New Biological Targets and Pathways
While derivatives of the bipiperidine carboxylic acid scaffold have shown activity at targets like CCR4 and PPARs, a vast landscape of other potential biological targets remains to be explored. nih.govnih.gov The structural features of this compound class make it a promising starting point for developing inhibitors or modulators for various protein families.
Emerging areas of exploration include:
G-Protein Coupled Receptors (GPCRs): Beyond CCR4, many other GPCRs, particularly those that bind to biogenic amines, could be targeted by derivatives of this scaffold. nih.gov
Enzymes: The carboxylic acid moiety can act as a key interaction point within the active sites of enzymes such as proteases, kinases, or metabolic enzymes. For instance, 1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid has been noted for its interaction with acetyl-CoA carboxylase. smolecule.com
Ion Channels: The charged nature of the piperidine nitrogens and the carboxylic acid group at physiological pH suggests potential interactions with the pores or allosteric sites of various ion channels.
Anti-Infective Targets: Exploring the activity of these compounds against bacterial or viral targets, such as essential enzymes or proteins involved in host-pathogen interactions.
The development of piperidine carboxylic acid derivatives as inhibitors of adhesion molecules further illustrates the broad therapeutic potential of this chemical class. nih.gov By systematically screening libraries of this compound derivatives against diverse biological targets, new and unexpected therapeutic opportunities are likely to be uncovered.
Q & A
Basic: What are the recommended synthetic routes for 1,4'-Bipiperidine-3-carboxylic acid and its protected derivatives in academic research?
Answer:
The synthesis of this compound often involves multi-step protection-deprotection strategies. For example, the use of benzyloxycarbonyl (Cbz) groups to protect amine functionalities during coupling reactions is a common approach. Evidence from derivatives like 1'-(Benzyloxycarbonyl)-1,4'-bipiperidine-3-carboxylic acid highlights the utility of Cbz protection to prevent unwanted side reactions during piperidine ring formation or carboxylate activation . Additionally, ester derivatives (e.g., hydrochloride salts) can be synthesized via acid-catalyzed esterification, as seen in analogs like (S)-(1,4'-bipiperidine)-1'-carboxylic acid 4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester hydrochloride trihydrate . Key steps include:
- Amine protection : Use of tert-butoxycarbonyl (Boc) or Cbz groups.
- Carboxylic acid activation : Employing coupling agents like EDC/HOBt or DCC.
- Catalytic hydrogenation : For deprotection under mild conditions.
Basic: How should researchers handle and store this compound to ensure stability and prevent degradation?
Answer:
While direct data on this compound is limited, general handling protocols for piperidine derivatives can be extrapolated. Key recommendations include:
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis .
- Handling : Use gloves, goggles, and lab coats to avoid skin/eye contact, as piperidine derivatives often cause irritation .
- Degradation prevention : Avoid exposure to moisture, strong acids/bases, and high temperatures. For analogs like alpha-D-Glucoheptonic acid gamma lactone, moisture-sensitive compounds are stored with desiccants .
Advanced: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound derivatives?
Answer:
A combination of chromatographic and spectroscopic methods is critical:
- HPLC-DAD : Optimized methods for dihydropyridines (e.g., 70:30 acetonitrile-water, pH 5 buffer, 30°C) can resolve isomers and quantify purity with >98% accuracy .
- NMR/FT-IR : Confirm regiochemistry and functional groups (e.g., carboxylate C=O stretch at ~1700 cm⁻¹) .
- X-ray crystallography : Resolve tautomeric or stereochemical ambiguities, as demonstrated for bipyrazole-dicarboxylic acid derivatives .
- Mass spectrometry : Validate molecular weight and fragmentation patterns using ESI-TOF or MALDI-TOF .
Advanced: How can researchers address discrepancies in spectroscopic data when synthesizing novel this compound analogs?
Answer:
Discrepancies often arise from tautomerism, impurities, or solvent effects. Methodological solutions include:
- Multi-technique validation : Cross-check NMR, IR, and HPLC-DAD data to rule out artifacts .
- Computational modeling : Use tools like Gaussian or ORCA to predict tautomeric equilibria or pH-dependent shifts in carboxylate protonation states .
- Experimental design : Apply factorial design (e.g., varying pH, temperature) to identify factors causing variability, as seen in HPLC method optimization studies .
Basic: What are the critical parameters to optimize in the chromatographic separation of this compound and its isomers?
Answer:
Key parameters for HPLC/UPLC separation, adapted from dihydropyridine protocols :
- Mobile phase : Acetonitrile-water (70:30 v/v) with 10 mM acetate buffer (pH 5) to suppress carboxylate ionization.
- Column : C18 stationary phase (e.g., Supelcosil LC-ABZ+Plus) for polar carboxylates.
- Temperature : 30°C to balance retention time and resolution.
- Detection : DAD at 230–240 nm for carboxylate chromophores.
Advanced: What computational approaches can predict the reactivity and tautomeric forms of this compound under varying pH conditions?
Answer:
- DFT calculations : Predict protonation states of the carboxylate and piperidine nitrogen using B3LYP/6-31G(d) basis sets. PubChem-derived InChI/SMILES data (e.g., InChI=1S/C15H21N3O4/c1-10-6-16-7-12...) provide starting geometries .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to model tautomeric equilibria.
- pKa prediction tools : Use MarvinSketch or ACD/Labs to estimate pH-dependent solubility and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
